molecular formula C22H25Cl2N3O3 B12484576 Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12484576
M. Wt: 450.4 g/mol
InChI Key: BCPOGUCDUVCGNX-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a dichlorophenyl moiety, and an ethylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the benzoate ester: This can be achieved by reacting 3-amino-4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the dichlorophenyl group: This step involves the acylation of the benzoate ester with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine.

    Addition of the ethylpiperazine group: The final step involves the nucleophilic substitution reaction between the intermediate product and 1-ethylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-(4-methylpiperazin-1-yl)benzoate
  • Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-(4-methylpiperazin-1-yl)benzoate

Uniqueness

Ethyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is unique due to the specific positioning of the dichlorophenyl group and the presence of the ethylpiperazine moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C22H25Cl2N3O3

Molecular Weight

450.4 g/mol

IUPAC Name

ethyl 3-[(2,5-dichlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H25Cl2N3O3/c1-3-26-9-11-27(12-10-26)20-8-5-15(22(29)30-4-2)13-19(20)25-21(28)17-14-16(23)6-7-18(17)24/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,25,28)

InChI Key

BCPOGUCDUVCGNX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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